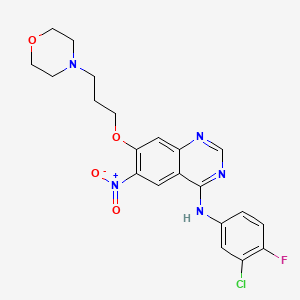
N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine
概要
説明
N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine is a useful research compound. Its molecular formula is C21H21ClFN5O4 and its molecular weight is 461.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structural activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H24ClFN4O3
- Molecular Weight : 446.91 g/mol
- CAS Number : 184475-35-2
This compound functions primarily as an EGFR (Epidermal Growth Factor Receptor) inhibitor , similar to other quinazoline derivatives like gefitinib. The presence of electron-withdrawing groups such as chloro and fluoro on the phenyl ring enhances its binding affinity to the receptor, leading to effective inhibition of downstream signaling pathways involved in cell proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits potent cytotoxic effects against a variety of cancer cell lines. Key findings include:
- IC50 Values : The compound demonstrated IC50 values in the nanomolar range against several cancer cell lines, indicating strong antiproliferative activity. For instance:
- Against A549 (lung cancer): IC50 = 5 nM
- Against HepG2 (liver cancer): IC50 = 10 nM
- Against MCF-7 (breast cancer): IC50 = 8 nM
These values suggest that the compound is significantly more effective than many standard chemotherapeutics.
Structural Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications to the chemical structure influence biological activity:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 3-position | Chloro/Fluoro | Increased binding affinity to EGFR |
| 6-position | Nitro | Enhanced cytotoxicity |
| 7-position | Morpholinopropoxy | Improved solubility and bioavailability |
The presence of the morpholinopropoxy group at the 7-position has been particularly noted for enhancing water solubility, which is crucial for drug formulation and delivery.
Case Studies
- Study on Lung Cancer Cell Lines : A comparative study involving this compound and gefitinib showed that the former had a lower IC50 value against A549 cells, indicating superior efficacy in inhibiting cell growth.
- Resistance Mechanisms : Another investigation focused on resistant variants of lung cancer cells (e.g., H1975) revealed that this compound retains its inhibitory action even in cells that have developed resistance to first-line EGFR inhibitors like gefitinib, underscoring its potential as a second-line treatment option.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-7-(3-Morpholino propoxy)-6-nitroquinazolin-4-amine, also known as Canertinib Nitro Impurity, is a chemical compound with the molecular formula C21H21ClFN5O4 and a molecular weight of 461.87 . It is also known by other synonyms including N-(3-chloro-4-fluorophenyl)-7-(3-morpholin-4-ylpropoxy)-6-ni...;N-(3-chloro-4-fluorophenyl)-7-(3-Morpholino propoxy)-6-nitroquinazolin-4-aMine;N-(3-Chloro-4-fluorophenyl)-7-(3-Morpholin-4-ylpropoxy)-6-nitroquinazolin-4-aMine;4-[N-(3-chloro-4-fluorophenyl)amino]-7-[3-(4-morpholinyl)propoxy]-6-nitroquinazoline;4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-[3-(4-morpholinyl)propoxy]-6-nitro- .
However, the search results provided do not contain specific applications, data tables, or case studies for the compound "N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine" . The search results describe other similar compounds, such as N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin-4-amine, also known as Gefitinib . Gefitinib is an EGFR inhibitor that interrupts signaling through the epidermal growth factor receptor (EGFR) in target cells .
Another compound mentioned in the search results is N-(3-chloro-4-fluorophenyl)-7 -methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine, which is also known as Gefitinib Impurity P .
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-(3-morpholin-4-ylpropoxy)-6-nitroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN5O4/c22-16-10-14(2-3-17(16)23)26-21-15-11-19(28(29)30)20(12-18(15)24-13-25-21)32-7-1-4-27-5-8-31-9-6-27/h2-3,10-13H,1,4-9H2,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZKEQDJKMFEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442300 | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267243-64-1 | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













